molecular formula C9H5BrClNS B1445969 2-Bromo-5-(4-chlorophenyl)thiazole CAS No. 1353856-05-9

2-Bromo-5-(4-chlorophenyl)thiazole

Cat. No. B1445969
CAS RN: 1353856-05-9
M. Wt: 274.57 g/mol
InChI Key: XCJHIAUUWANTCW-UHFFFAOYSA-N
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Description

“2-Bromo-5-(4-chlorophenyl)thiazole” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has a molecular weight of 274.57 .


Synthesis Analysis

Thiazoles can be synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another synthesis method involves the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI code for the compound is 1S/C9H5BrClNS/c10-9-8 (13-5-12-9)6-3-1-2-4-7 (6)11/h1-5H .

Scientific Research Applications

Organic Synthesis: Suzuki Cross-Coupling Reactions

2-Bromo-5-(4-chlorophenyl)thiazole: is a valuable intermediate in organic synthesis, particularly in Suzuki cross-coupling reactions. This compound can undergo palladium-catalyzed reactions with boronic acids to form biaryl structures, which are core components in various pharmaceuticals and organic materials . The ability to selectively arylate the thiazole ring opens up pathways to synthesize complex molecules with potential biological activity.

Electronic and Non-Linear Optical (NLO) Properties

The electronic properties of derivatives of 2-bromo-5-(4-chlorophenyl)thiazole have been studied using Density Functional Theory (DFT). These compounds exhibit interesting electronic characteristics that are valuable in the development of non-linear optical materials . NLO materials are crucial for applications such as optical switching, modulation, and telecommunication systems.

Molecular Electrostatic Potential Studies

Molecular electrostatic potential (MEP) studies of 2-bromo-5-(4-chlorophenyl)thiazole derivatives provide insights into the reactivity of these molecules. MEP studies help in understanding the sites of electrophilic attack and nucleophilic reactions, which is essential for designing molecules with desired reactivity profiles for chemical synthesis and drug design .

Antimicrobial Activities

Derivatives synthesized from 2-bromo-5-(4-chlorophenyl)thiazole have been screened for their antimicrobial activities. Some of these compounds show promising results against bacteria like Escherichia coli, which could lead to the development of new antibacterial agents . The structure-activity relationship derived from these studies can guide the synthesis of more potent antimicrobial compounds.

Antioxidant Properties

The antioxidant properties of 2-bromo-5-(4-chlorophenyl)thiazole derivatives have also been explored. Certain derivatives demonstrate significant antioxidant activities, which are beneficial in combating oxidative stress-related diseases . These findings could contribute to the development of novel antioxidants for therapeutic use.

Nitric Oxide Scavenging Activity

Some derivatives of 2-bromo-5-(4-chlorophenyl)thiazole have been evaluated for their nitric oxide scavenging activity. This activity is important because excessive nitric oxide in the body can lead to inflammatory diseases. Compounds that can effectively scavenge nitric oxide have potential as anti-inflammatory agents .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiazoles have been found in many potent biologically active compounds, and they have been observed to have several biological activities . Therefore, future research could focus on designing and developing new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

2-bromo-5-(4-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNS/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJHIAUUWANTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(4-chlorophenyl)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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